
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is a polycyclic organic compound that belongs to the class of benzopyrans Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol typically involves the condensation of phenol derivatives with acetylacetone under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit lipid peroxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylchroman: Similar in structure but lacks the phenyl group at the 7-position.
2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Contains additional methoxy and acetyl groups, leading to different chemical properties.
4H-1-Benzopyran-4-one: A flavone derivative with distinct biological activities.
Uniqueness
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group at the 7-position and hydroxyl group at the 5-position contribute to its unique properties compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
923019-36-7 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2,2-dimethyl-7-phenylchromen-5-ol |
InChI |
InChI=1S/C17H16O2/c1-17(2)9-8-14-15(18)10-13(11-16(14)19-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
InChI-Schlüssel |
VBYFPAWCHSXPAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


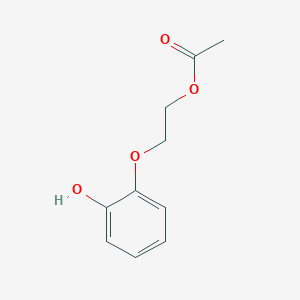
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
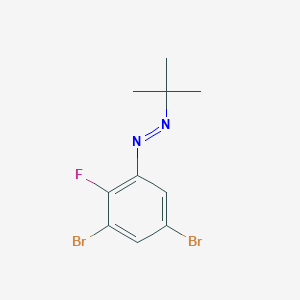

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)


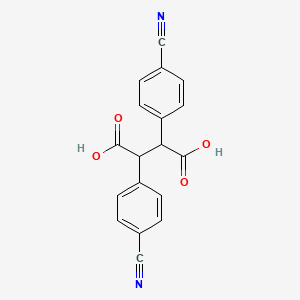
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
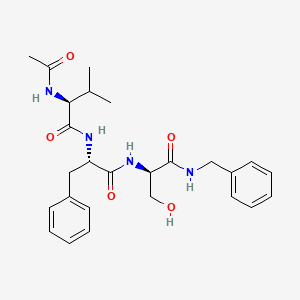
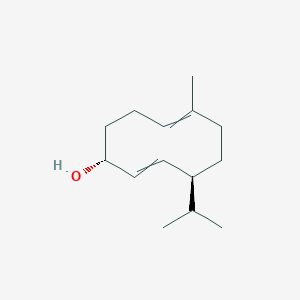


![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
